Studies have investigated the neuroprotective effects of salidroside, suggesting its potential role in managing various neurological disorders. These include:
Beyond the CNS, research is exploring the potential benefits of salidroside in other areas:
However, similar to the research on the CNS, these potential applications require further investigation through well-designed clinical trials to confirm their efficacy and safety before considering salidroside for therapeutic purposes [, , ].
Salidroside is a natural phenolic glycoside predominantly found in the root of Rhodiola rosea, a plant known for its adaptogenic properties. It has the chemical formula C₁₄H₂₀O₇ and a molecular weight of approximately 300.30 g/mol . Salidroside is classified as a phenylpropanoid glycoside, which contributes to its diverse pharmacological activities, including anti-inflammatory, antioxidative, and neuroprotective effects .
The exact mechanism of action of Salidroside is still under investigation. However, some potential mechanisms have been proposed based on in vitro and animal studies [, , ]:
The synthesis of salidroside typically involves glycosylation reactions. A notable method employs the use of Lewis acids as catalysts to facilitate the reaction between tyrosol and β-D-glucose derivatives . The process can be summarized as follows:
This method is advantageous as it reduces the number of purification steps and utilizes readily available raw materials, making it suitable for industrial production .
Salidroside exhibits a wide range of biological activities:
The primary synthesis methods for salidroside include:
These methods highlight the versatility in producing salidroside for research and therapeutic purposes.
Salidroside has several applications in various fields:
Research indicates that salidroside interacts with various biological pathways:
These interactions underline its potential as a therapeutic agent.
Salidroside shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Type | Key Activities | Uniqueness |
---|---|---|---|
Tyrosol | Phenylethanol | Antioxidant, anti-inflammatory | Precursor to salidroside; lower bioactivity |
Rosavin | Glycoside | Antidepressant, adaptogenic | Found primarily in Rhodiola rosea |
Triandrin | Glycoside | Antioxidant, enhances cognitive function | Less studied than salidroside |
Salidroside stands out due to its comprehensive pharmacological profile encompassing neuroprotection, cardioprotection, and anti-inflammatory effects that are not as pronounced in its analogs.
Salidroside was first identified in Rhodiola rosea, a plant traditionally used in Eurasian folk medicine to combat fatigue, altitude sickness, and stress. Russian pharmacologist Nikolai Lazarev coined the term "adaptogen" in 1947 to describe compounds like salidroside that enhance non-specific resistance to stressors. Early studies in the 1960s isolated salidroside as the principal active constituent of Rhodiola, correlating its abundance with the plant’s medicinal efficacy.
Salidroside’s structure consists of a tyrosol aglycone linked to a glucose moiety, enabling unique interactions with biological targets. Its concentration varies across Rhodiola species (0.5–3.13%) and plant parts, with rhizomes containing the highest levels (18.89 mg/g). Environmental factors such as altitude and soil composition further influence yield, necessitating advanced extraction methods like high hydrostatic pressure (HHP) to achieve 0.401% efficiency.
Species | Salidroside Content (%) | Primary Source |
---|---|---|
R. sachalinensis | 0.50–0.80 | Rhizomes |
R. algida | 3.13 | Roots |
R. rosea (Xinjiang) | 0.337 | Aerial parts |
Recent studies have expanded salidroside’s applications to oncology, neurology, and sports medicine. Key areas include:
Salidroside, systematically named 2-(4-hydroxyphenyl)ethyl β-D-glucopyranoside, possesses the molecular formula C₁₄H₂₀O₇ with a molecular weight of 300.307 grams per mole [1] [2] [3]. The compound represents a phenylpropanoid glycoside that consists of a tyrosol aglycone moiety linked to a β-D-glucopyranose sugar unit through an ether bond [1] [2].
The structural characterization reveals that salidroside contains a 4-hydroxyphenylethyl group attached to the anomeric carbon of glucose via a β-glycosidic linkage [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol [1] [4]. Chemical Abstract Service has assigned the registry number 10338-51-9 to this natural product [1] [3] [5].
X-ray crystallographic analysis has provided definitive structural confirmation of salidroside isolated from natural sources [16] [17]. The crystal structure determination revealed the absolute configuration of the compound, confirming the β-anomeric configuration of the glucose moiety and the spatial arrangement of all stereocenters [16] [17]. The crystallographic data demonstrated that salidroside crystallizes with specific geometric parameters that define its three-dimensional molecular architecture [16] [17].
Salidroside contains five defined stereocenters within its molecular framework, all located on the glucose ring system [3]. The stereochemical configuration follows the β-D-glucopyranose pattern with the anomeric carbon in the β-configuration [1] [3]. The absolute configuration of the stereocenters is designated as (2R,3S,4S,5R,6R) for positions 2, 3, 4, 5, and 6 respectively on the glucose ring [1] [3] [4].
The optical activity of salidroside has been measured as [α]/D -29±2°, with measurements conducted at a concentration of 0.5 in methanol [5]. This negative optical rotation indicates the predominant conformational preference of the molecule in solution [5]. The conformational analysis reveals that the glucose ring adopts a chair conformation, which represents the most thermodynamically stable arrangement [3] [4].
The glycosidic bond between the tyrosol aglycone and the glucose moiety exhibits conformational flexibility, allowing rotation around the C-O bond [11] [17]. This rotational freedom contributes to the molecule's ability to adopt multiple conformational states in solution and biological environments [11] [17]. The phenolic hydroxyl group on the tyrosol moiety can participate in hydrogen bonding interactions, which influence the overall conformational preferences of the molecule [11] [17].
The physicochemical properties of salidroside have been extensively characterized through experimental measurements and computational predictions [5] [8] [9]. The compound exhibits a melting point range of 159-160°C, indicating its thermal stability under standard conditions [5]. The predicted boiling point is 549.5±50.0°C, though this value represents a computational estimate rather than experimental measurement [5].
The density of salidroside has been calculated as 1.46±0.1 grams per cubic centimeter [5]. The compound demonstrates specific solubility characteristics across different solvents, with solubility in dimethyl sulfoxide reaching 60 milligrams per milliliter (199.8 millimolar), water solubility of 60 milligrams per milliliter (199.8 millimolar), and ethanol solubility of 4 milligrams per milliliter (13.32 millimolar) [8] [10].
Property | Value | Reference |
---|---|---|
Molecular Weight | 300.307 g/mol | [1] [2] [3] |
Melting Point | 159-160°C | [5] |
Density | 1.46±0.1 g/cm³ | [5] |
Predicted pKa | 9.98±0.15 | [5] |
LogP | -1.230 (estimated) | [5] |
Solubility in DMSO | 60 mg/mL | [8] [10] |
Solubility in Water | 60 mg/mL | [8] [10] |
Solubility in Ethanol | 4 mg/mL | [8] [10] |
The predicted logarithmic partition coefficient (LogP) value of -1.230 indicates that salidroside is hydrophilic in nature, consistent with its glycosidic structure [5] [9]. The predicted acid dissociation constant (pKa) of 9.98±0.15 corresponds to the phenolic hydroxyl group, which represents the most acidic proton in the molecule [5]. The topological polar surface area has been calculated as 119.61 square angstroms, reflecting the polar nature of the compound [9].
The structure-activity relationships of salidroside have been investigated through systematic modification studies and comparative analyses with related compounds [11]. The presence of the phenolic hydroxyl group on the tyrosol moiety proves essential for biological activity, as this functional group participates in radical scavenging mechanisms [11] [16]. Comparative studies with the aglycone tyrosol demonstrate that the glycosidic linkage modulates the pharmacological properties and bioavailability of the compound [11] [16].
Structural modification studies have revealed that substitutions on the benzene ring significantly influence biological activity [11]. The introduction of electron-donating groups enhances antioxidant activity, while electron-withdrawing groups produce variable effects depending on their position and nature [11]. Research has demonstrated that the β-configuration of the glycosidic bond provides superior activity compared to the α-configuration [11].
The connection between the aglycone and sugar moieties through a two-carbon chain length appears optimal for biological activity [11]. Studies examining different chain lengths indicate that compounds with two carbons in the linker manifest the best activity profile [11]. Modifications replacing the oxygen-glycosidic bond with sulfur-glycosidic, nitrogen-glycosidic, or carbon-glycosidic linkages have shown enhanced stability and modified pharmacological activities [11].
The glucose moiety contributes to water solubility and cellular uptake mechanisms [11]. Replacement with other sugar units or sugar modifications affects both the physicochemical properties and biological activities of the resulting compounds [11]. The hydroxyl groups on the glucose ring participate in hydrogen bonding interactions that influence molecular recognition and binding affinity [11].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of salidroside [12] [15]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that enable unambiguous identification of the compound [12]. The aromatic protons of the tyrosol moiety appear in the region between 6.2 and 8.5 parts per million, with the 4-hydroxyphenyl group showing the expected pattern for para-disubstituted benzene [12] [15].
The glucose protons appear in the complex sugar region between 3 and 5 parts per million, displaying the characteristic multipicity patterns associated with β-D-glucopyranose [12] [15]. The anomeric proton of the glucose moiety provides a diagnostic signal that confirms the β-configuration of the glycosidic bond [12] [15]. The ethylene bridge connecting the phenyl ring to the glucose oxygen appears as characteristic triplet and triplet patterns in the aliphatic region [12] [15].
Mass spectrometry analysis reveals specific fragmentation patterns characteristic of salidroside [1] [14]. The molecular ion peak appears at mass-to-charge ratio 300, corresponding to the molecular weight of the compound [1]. Collision-induced dissociation produces characteristic fragment ions, including peaks at mass-to-charge ratios 132.93, 150.94, and others that correspond to loss of the glucose moiety and subsequent fragmentation of the tyrosol unit [1].
Spectroscopic Method | Key Characteristics | Reference |
---|---|---|
¹H NMR | Aromatic signals (6.2-8.5 ppm), Sugar signals (3-5 ppm) | [12] [15] |
Mass Spectrometry | Molecular ion at m/z 300, Fragments at m/z 132.93, 150.94 | [1] [14] |
Infrared Spectroscopy | O-H stretching, C-O stretching, Aromatic C=C | [20] |
Near-Infrared | Quantitative analysis capability | [23] |
Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in salidroside [20]. The broad O-H stretching vibrations from the phenolic and sugar hydroxyl groups appear in the region around 3200-3600 wavenumbers [20]. The C-O stretching vibrations from the ether and alcohol functionalities provide additional characteristic absorptions [20]. The aromatic carbon-carbon stretching vibrations contribute to the fingerprint region of the spectrum [20].
Irritant